Ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate
Description
Ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate is a fluorinated benzoate ester characterized by a tetrafluoro substitution pattern on the aromatic ring and a methylsulfanyl group at the para position. The ethyl ester group enhances its solubility in organic solvents, while the fluorine atoms and sulfur-containing substituent contribute to its electronic and steric properties.
Properties
IUPAC Name |
ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2S/c1-3-16-10(15)4-5(11)7(13)9(17-2)8(14)6(4)12/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGCQLJIYBKZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)F)SC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381514 | |
| Record name | ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244766-57-2 | |
| Record name | ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate typically involves the esterification of 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoates with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Ethyl 2,3,4,5,6-Pentafluorobenzoate (CAS: 4522-93-4)
- Structural Differences : Lacks the methylsulfanyl group and has an additional fluorine at the 4-position.
- Electronic Effects: The pentafluoro substitution creates a stronger electron-withdrawing effect compared to the tetrafluoro/methylsulfanyl combination in the target compound.
- Physical Properties : Higher molecular symmetry due to uniform fluorination may result in higher melting points compared to the target compound .
Ethyl 2-(9-Oxo-8-(2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)phenyl)-8-azaspiro[4.5]decan-7-yl)acetate (Compound 2i)
- Structural Differences : Features a trifluoromethyl group instead of methylsulfanyl and incorporates a spirocyclic azaspirodecane moiety.
- Synthetic Pathways : Prepared via ligand-enabled γ-C–H olefination, requiring specialized catalysts, whereas the target compound may be synthesized through simpler esterification or substitution reactions .
- Applications : The spirocyclic structure and trifluoromethyl group enhance its utility in drug discovery, particularly for creating β-quaternary carbon centers .
2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)aniline
- Functional Group Differences : Contains an aniline group instead of an ester.
- Reactivity : The amine group enables participation in coupling reactions (e.g., amidation), while the target compound’s ester group is more suited to hydrolysis or transesterification.
- Biological Activity : Aniline derivatives are common in agrochemicals, but the methylsulfanyl group in the target compound may confer distinct biological interactions, such as enhanced lipophilicity .
Comparative Data Table
Key Research Findings
- Electronic Effects : The methylsulfanyl group in the target compound donates electrons via resonance, partially counteracting the electron-withdrawing effect of fluorine atoms. This balance may improve stability in acidic or oxidative conditions compared to fully fluorinated analogs .
- Synthetic Flexibility : Unlike spirocyclic derivatives (e.g., 2i), the target compound’s simpler structure allows for cost-effective large-scale synthesis .
- Biological Relevance: Sulfur-containing groups, such as methylsulfanyl, are associated with enhanced membrane permeability in bioactive molecules, a trait less pronounced in trifluoromethyl or pentafluoro analogs .
Biological Activity
Ethyl 2,3,5,6-tetrafluoro-4-methylsulfanylbenzoate is a fluorinated benzoate compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Molecular Formula : C10H8F4O2S
Molecular Weight : 286.23 g/mol
IUPAC Name : Ethyl 2,3,5,6-tetrafluoro-4-methylthio-benzoate
CAS Number : 2779713
The compound features a benzoate structure with four fluorine atoms and a methylthio group, which significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of fluorine atoms enhances lipophilicity and potentially increases the compound's ability to cross biological membranes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may interact with active sites of enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents. -
Cytotoxicity Assessment :
In vitro assays were conducted to evaluate the cytotoxic effects on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index for further development.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. Various synthetic routes have been explored to optimize yield and purity. The compound's unique fluorinated structure has been linked to enhanced biological activity compared to non-fluorinated analogs.
Notable Research Insights:
- Fluorination Effects : The incorporation of fluorine atoms has been shown to enhance metabolic stability and bioavailability.
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the substituents on the benzoate ring can significantly alter biological activity, providing insights for drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
